3-Amino-1H-pyrazole-4-methanamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-(aminomethyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C4H8N4/c5-1-3-2-7-8-4(3)6/h2H,1,5H2,(H3,6,7,8) |
InChI Key |
HWODXVFEPPAJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1CN)N |
Origin of Product |
United States |
The Significance of Pyrazole Heterocycles: Privileged Scaffolds in Modern Chemistry
Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realms of organic synthesis and medicinal chemistry. rroij.comnih.govnih.gov This designation stems from its remarkable versatility and its presence in a wide array of biologically active compounds. rroij.comnih.gov The unique structural and electronic properties of the pyrazole ring, including its aromaticity and ability to participate in various non-covalent interactions like hydrogen bonding, contribute to its capacity to bind to diverse biological targets. rroij.comijraset.com
The synthetic accessibility of pyrazoles further enhances their appeal, with numerous established methods for their preparation. rroij.comnih.gov This allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of pyrazole-based molecules. rroij.com Consequently, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects. rroij.comnih.govmdpi.com The successful clinical application of several pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib (B62257) and the anticancer drug Crizotinib, underscores the therapeutic value of this heterocyclic system. nih.govmdpi.com
The 3 Aminopyrazole Moiety: a Key Player in Biological Activity
Within the broader class of pyrazoles, the 3-aminopyrazole (B16455) moiety has garnered significant attention for its pronounced biological activity and therapeutic relevance. mdpi.comnih.gov The presence of an amino group at the 3-position of the pyrazole (B372694) ring provides a crucial handle for molecular interactions and further chemical derivatization. This functional group can act as a hydrogen bond donor and acceptor, facilitating strong binding to biological targets such as enzymes and receptors. nih.govresearchgate.net
Research has consistently shown that 3-aminopyrazole derivatives are potent inhibitors of various kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. mdpi.comacs.orgacs.orgnih.gov For instance, derivatives of 3-aminopyrazole have been developed as powerful and selective inhibitors of AXL kinase, a receptor tyrosine kinase that is a promising target for anticancer drug discovery. acs.orgacs.org The ability of these compounds to potently inhibit AXL signaling and suppress cancer cell proliferation highlights the therapeutic potential of the 3-aminopyrazole scaffold. acs.orgacs.org Furthermore, the 3-aminopyrazole core is a key feature in molecules designed as anti-infective agents, demonstrating activity against both bacteria and viruses. mdpi.comnih.gov
The Research Trajectory of 3 Amino 1h Pyrazole 4 Methanamine and Its Analogs in Drug Discovery
Direct Synthetic Routes to this compound Derivatives
Direct synthesis of this compound derivatives often involves the functionalization of a pre-formed pyrazole ring. These methods are advantageous for their efficiency and the ability to introduce diverse substituents.
Reductive Amination Approaches from Pyrazole-4-carbaldehydes
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. libretexts.orgyoutube.com
In the context of this compound synthesis, a suitable precursor is 3-amino-1H-pyrazole-4-carbaldehyde. The reaction of this aldehyde with an appropriate amine, followed by reduction, yields the desired methanamine derivative. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is known for its selectivity in reducing imines in the presence of other functional groups. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out under mild acidic conditions (pH 4-5) to facilitate imine formation. youtube.com
The versatility of this method allows for the introduction of various substituents on the nitrogen atom of the methanamine group by simply changing the amine used in the initial step. masterorganicchemistry.com
One-Pot Clean Production Methods for Related 3-Aminopyrazole-4-carboxamides
While not a direct route to the methanamine, the synthesis of 3-aminopyrazole-4-carboxamides is a relevant and efficient process that yields closely related and valuable intermediates. A one-pot, clean production method for 3-aminopyrazole-4-carboxamide hemisulfate has been developed. google.comgoogle.compatsnap.com This method utilizes readily available starting materials such as cyanoacetamide and N,N-dimethylformamide dimethyl acetal. patsnap.com
The process involves the condensation of these starting materials, followed by cyclization with hydrazine (B178648) hydrate (B1144303) and subsequent salt formation with sulfuric acid. google.comgoogle.compatsnap.com This one-pot approach is advantageous due to its high yield, use of a non-toxic solvent (water), and minimal environmental pollution. google.comgoogle.com The resulting 3-aminopyrazole-4-carboxamide can potentially be reduced to afford this compound, although this subsequent reduction step is not detailed in the one-pot procedure.
Synthesis of Key Precursors: 3-Amino-1H-pyrazole-4-carbonitrile
The synthesis of 3-amino-1H-pyrazole-4-carbonitrile is of paramount importance as it serves as a crucial and versatile precursor for this compound and a wide array of other pyrazole derivatives. mdpi.comresearchgate.net
Condensation Reactions for 3-Amino-1H-pyrazole-4-carbonitrile Formation
A prevalent and efficient method for the synthesis of 3-amino-1H-pyrazole-4-carbonitrile involves the condensation reaction of a suitable precursor with a source of hydrazine. mdpi.com One established route starts from 3-oxo-3-phenylpropanenitrile, which is first reacted with trichloroacetonitrile (B146778). The resulting intermediate is then condensed with hydrazine hydrate to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile. mdpi.comresearchgate.net This methodology has been extended to prepare various 5-substituted aryl and heteroaryl pyrazolecarbonitriles. researchgate.net
Another significant approach involves the reaction of malononitrile (B47326) dimer with hydrazine, which directly furnishes 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. mdpi.com This polyfunctionalized pyrazole is a valuable starting material for a variety of heterocyclic systems. mdpi.com Furthermore, a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine (B124118) in the presence of a suitable catalyst can produce azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov
The following table summarizes a selection of synthesized 3-amino-1H-pyrazole-4-carbonitrile derivatives and their reported yields.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Trichloroacetonitrile | Hydrazine Hydrate | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93 | mdpi.com |
| 3-Oxo-3-(4-chlorophenyl)propanenitrile | Trichloroacetonitrile | Hydrazine Hydrate | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 95 | mdpi.com |
| 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Malononitrile | Phenylhydrazine | 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Not specified | nih.gov |
| Malononitrile dimer | Hydrazine | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Not specified | mdpi.com |
Commercial Availability and Relevance as Synthetic Intermediates
3-Amino-1H-pyrazole-4-carbonitrile is a commercially available compound, offered by various chemical suppliers. thermofisher.comfishersci.comfishersci.nosigmaaldrich.combldpharm.com Its availability as a starting material significantly facilitates research and development in the field of pyrazole chemistry. The compound is typically sold with a purity of 97-98%. thermofisher.comsigmaaldrich.com
The significance of 3-amino-1H-pyrazole-4-carbonitrile as a synthetic intermediate cannot be overstated. The cyano group can be readily converted into other functional groups, such as the methanamine in the target compound of this article. For instance, the cyano group can be reduced to a primary amine using various reducing agents. Furthermore, the amino group at the 3-position and the pyrazole ring itself can undergo a variety of chemical transformations, leading to the synthesis of a diverse library of pyrazole-containing compounds with potential biological activities. mdpi.comnih.gov
Advanced Synthetic Strategies for Pyrazole Core Functionalization
The functionalization of the pyrazole core is a key aspect of modern synthetic organic chemistry, enabling the generation of structurally diverse molecules with a wide range of applications. mdpi.com Due to the importance of pyrazole derivatives, continuous efforts are being made to improve synthetic protocols to maximize efficiency, reduce costs and time, and enhance environmental compatibility. mdpi.com
Advanced strategies often employ multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, often generating the necessary reagents in situ. mdpi.com The use of microwave (MW) and ultrasound (US) assisted organic synthesis has also become a valuable tool to decrease the amount of solvent required and simplify reaction purification. mdpi.com
Functional groups can be introduced into the pyrazole ring either by incorporating them into the starting materials or through aromatic substitution reactions on the pre-formed pyrazole ring. mdpi.com For example, N-substituted 5-aminopyrazoles can react with 1,3-bis-electrophilic substrates to form fused pyrazole systems like pyrazolo[3,4-b]pyridines. mdpi.com
Recent advancements in synthetic methodologies include:
Cascade Reactions: The use of catalysts like Al(OTf)₃ to initiate cascade reactions involving alkyl α-diazoesters and ynones, leading to the formation of 4-substituted pyrazoles through a sequence of cycloaddition and rearrangement steps. mdpi.com
Oxidative Cycloaddition: The development of efficient protocols for the synthesis of pyrazoles via the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, utilizing catalysts such as Oxone and cetyltrimethyl ammonium (B1175870) bromide (CTAB). mdpi.com
Metal-Free and Transition-Metal Catalyzed Homocoupling: Homocoupling reactions of pyrazoles and other azoles have emerged as a useful method for synthesizing symmetric bi-heteroaryl systems. nih.gov
These advanced strategies provide powerful tools for the targeted synthesis and functionalization of the pyrazole core, paving the way for the discovery of novel compounds with desired properties.
Cycloaddition Reactions in Pyrazole Ring Construction
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and widely employed strategy for the synthesis of the pyrazole core. nih.govnih.gov This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).
One common method involves the reaction of diazo compounds with alkynes. nih.gov Due to the often hazardous nature of diazo compounds, in situ generation from stable precursors like tosylhydrazones is a preferred and safer alternative. nih.gov For instance, a one-pot, multicomponent reaction of a vinyl azide, an aldehyde, and tosylhydrazine can yield 3,4,5-trisubstituted 1H-pyrazoles. nih.gov
Another significant [3+2] cycloaddition pathway utilizes nitrile imines, generated in situ from hydrazonoyl halides, which react with various dipolarophiles. Vinylsulfonium salts have been shown to react efficiently with nitrile imines to produce pyrazole derivatives under mild conditions with high regioselectivity. organic-chemistry.org Similarly, the reaction of N-isocyanoiminotriphenylphosphorane, a stable isocyanide solid, with terminal alkynes provides a silver-mediated route to pyrazoles under mild conditions with broad substrate scope. organic-chemistry.org
The use of sydnones as 1,3-dipolar synthons in reactions with alkynes is another effective method for constructing 1,4-disubstituted pyrazoles. nih.gov Copper-catalyzed sydnone-alkyne cycloaddition offers a robust and general route to these derivatives. researchgate.net
Table 1: Examples of Cycloaddition Reactions for Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type |
| Diazo Compounds (from Tosylhydrazones) | Alkynes | One-pot | 3,4,5-Trisubstituted Pyrazoles |
| Nitrile Imines (from Hydrazonoyl Halides) | Vinylsulfonium Salts | Mild Conditions | Regioselective Pyrazoles |
| N-Isocyanoiminotriphenylphosphorane | Terminal Alkynes | Silver-mediated | Substituted Pyrazoles |
| Sydnones | Alkynes | Copper-catalyzed | 1,4-Disubstituted Pyrazoles |
Dehydrogenative Coupling Methodologies
Dehydrogenative coupling has emerged as an atom-economical and environmentally benign approach for pyrazole synthesis. This method avoids the need for pre-functionalized starting materials and often proceeds with the release of hydrogen gas as the only byproduct.
A notable example is the ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines. acs.org This reaction, employing a Ru3(CO)12/NHC-phosphine-phosphine catalytic system, demonstrates high selectivity and good yields for the synthesis of pyrazoles and 2-pyrazolines. acs.org The process is tolerant of various substituents on both the diol and the arylhydrazine. acs.org
Furthermore, oxidative dehydrogenative coupling of pyrazol-5-amines has been developed to selectively form azopyrrole derivatives. nih.govfigshare.com One pathway involves a copper-catalyzed oxidative coupling, while another employs iodine and an oxidant to install both iodo and azo functionalities. nih.gov These methods highlight the versatility of dehydrogenative strategies in creating complex heterocyclic systems from simpler pyrazole precursors.
Table 2: Dehydrogenative Coupling Reactions for Pyrazole Synthesis
| Reactants | Catalyst System | Key Features |
| 1,3-Diols and Arylhydrazines | Ru3(CO)12/NHC-phosphine-phosphine | Acceptorless, high selectivity, releases H2O and H2 |
| Pyrazol-5-amines | Copper(I) or Iodine/TBHP | Selective formation of azopyrroles |
Aerobic Oxidative Cyclization Pathways
Aerobic oxidative cyclization presents a green and sustainable method for pyrazole synthesis, utilizing air as the terminal oxidant. nih.gov These reactions often involve the formation of radical intermediates followed by cyclization.
A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a direct route to various substituted pyrazoles. organic-chemistry.orgnih.gov This method features C(sp3)-H functionalization and the formation of new C-C and C-N bonds, with inexpensive Cu2O acting as the promoter. nih.gov
Another strategy involves the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization and a concurrent C=C bond cleavage to yield a broad range of pyrazole derivatives. organic-chemistry.org Visible-light-mediated aerobic oxidation of pyrazolidine-3-one derivatives can also generate azomethine imines, which can then participate in in-situ copper-catalyzed [3+2] cycloaddition reactions with ynones. researchgate.net
Multi-Component Reactions for Pyrazole Scaffold Assembly
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like pyrazoles from simple starting materials in a single pot. beilstein-journals.orgrsc.org
A common MCR strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or an in-situ generated equivalent) with a hydrazine. nih.govyoutube.com For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can proceed through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization to yield polyfunctional pyrazoles. organic-chemistry.org
Another versatile MCR involves the reaction of aldehydes, malononitrile, and hydrazines to produce highly substituted pyrazoles. beilstein-journals.org This can be extended to a four-component reaction by including a β-ketoester to form fused pyranopyrazole systems. beilstein-journals.org The use of enaminones as intermediates, formed from the condensation of 1,3-dicarbonyls and DMF-dimethylacetal, also provides a pathway to 1,4,5-substituted pyrazoles upon reaction with hydrazines. nih.govbeilstein-journals.org
Table 3: Multi-Component Reactions for Pyrazole Synthesis
| Components | Key Intermediates/Reaction Type | Product Type |
| Aldehyde, 1,3-Dicarbonyl, Diazo Compound | Knoevenagel condensation, [3+2] cycloaddition | Polyfunctional Pyrazoles |
| Aldehyde, Malononitrile, Hydrazine | Knoevenagel condensation, Michael addition | Substituted Pyrazoles |
| 1,3-Dicarbonyl, DMF-DMA, Hydrazine | Enaminone formation | 1,4,5-Substituted Pyrazoles |
Synthesis from Polyhalogenated Nitrobutadienes
Polyhalogenated nitrobutadienes are versatile building blocks for the synthesis of highly functionalized heterocycles, including pyrazoles. nih.gov These electron-deficient dienes readily react with nucleophiles, providing a pathway to unique substitution patterns that are otherwise difficult to achieve.
For example, the reaction of pentachloro-2-nitro-1,3-butadiene with mercaptoacetic acid esters, followed by cyclization with anilines, yields thiazolidin-4-ones. These can be further treated with hydrazine to form perfunctionalized 1H-pyrazoles. researchgate.net
A more direct route involves the reaction of 1-amino-1-(1H-benzo[d] nih.govacs.orgnih.govtriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine. clockss.org This condensation leads to a series of persubstituted 4-nitropyrazoles bearing a dichloromethyl group at the 5-position. clockss.org The dichloromethyl group can then be hydrolyzed to a formyl group, yielding push-pull substituted pyrazole-5-carbaldehydes. clockss.org The reaction of polyhalogenated nitrobutadienes with hydrazines can sometimes lead to a mixture of regioisomers. researchgate.net
Nucleophilic Reactivity of the Exocyclic 3-Amino Group
The exocyclic 3-amino group is a key site for a variety of chemical transformations, including diazotization, acylation, and cyclization reactions.
The primary aromatic amine functionality of the 3-amino group allows for diazotization reactions. This process involves treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.org These diazonium salts are often unstable and are used directly in subsequent reactions. organic-chemistry.org For instance, they can undergo coupling reactions with activated methylene (B1212753) compounds to form pyrazolo[5,1-c] nih.govmdpi.comrsc.orgtriazine derivatives. researchgate.net The diazotization of aliphatic amines can be challenging, often leading to a mixture of products; however, recent methods have shown that using specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve selectivity. nih.gov
Aryl diazonium species can sometimes undergo side reactions, such as condensation with another aniline (B41778) species, which can reduce the yield of the desired product. nih.gov The stability and reactivity of the diazonium salt are influenced by the reaction conditions and the counterion present. organic-chemistry.org
The 3-amino group readily undergoes acylation with various acylating agents. For example, reaction with chloroacetyl chloride leads to the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com The regioselectivity of acylation reactions on pyrazole rings can be influenced by the stability of the initial tautomer (1H- or 2H-pyrazole), with acylation often occurring at the non-protonated nitrogen atom of the more stable tautomer. rsc.org
In the case of C4–C5 fused pyrazol-3-amines, the degree of unsaturation and electronic characteristics of the fused ring play a crucial role in determining the regioselectivity of acylation. rsc.org DFT calculations can be used to predict the most stable tautomer and thus the likely site of acylation. rsc.org
The 3-amino group, in conjunction with a neighboring nitrile group, is a key synthon for the construction of fused pyrazole systems. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related compound, reacts with various electrophiles to form pyrazolo[1,5-a]pyrimidines and other fused heterocycles. ekb.eg The reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with bidentate electrophiles can lead to the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines. nih.gov
The cyclization of 3-aminopyrazoles with α,β-unsaturated nitriles can also lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net The reaction of 3-amino-4-cyanopyrazole with various reagents can yield pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]quinoline derivatives. researchgate.net
Derivatization at the 4-Methyleneamine Position and Pyrazole Nitrogen Atoms
The 4-methyleneamine position and the pyrazole nitrogen atoms provide additional opportunities for functionalization of the this compound scaffold.
While direct information on the reductive functionalization of a pre-existing 4-methyleneamine is limited in the provided context, the synthesis of related pyrazoles often involves the reduction of a nitrile group at the C4 position. For instance, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4). libretexts.org This suggests that a carbonyl precursor, such as a nitrile or an amide at the C4 position, could be a synthetic handle for introducing the methyleneamine group. The synthesis of 3-amino-1H-pyrazole-4-carboxamide has been reported, which could serve as such a precursor. bldpharm.com
The synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles has been achieved through the condensation of 3-oxoalkanonitriles with trichloroacetonitrile followed by reaction with hydrazine. mdpi.com These carbonitriles are valuable precursors for pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net
Substitution at the N1 position of the pyrazole ring is a common strategy for modifying the properties of pyrazole-based compounds. Regioselective N1-alkylation of 3-substituted pyrazoles can be achieved under basic conditions, for example, using K2CO3 in DMSO. figshare.com The regioselectivity of N-alkylation can be influenced by steric and electronic factors. wordpress.com For instance, in the reaction of alkylhydrazines with β-alkoxyacrylonitriles, the use of sodium ethoxide can favor the formation of the 3-aminopyrazole isomer. wordpress.com
The Ullmann reaction and other N-arylation methods have also been employed for the decoration of the pyrazole ring. rsc.org The regioselectivity of these reactions is also dependent on the stability of the pyrazole tautomers. rsc.org Catalyst-free Michael additions have been developed for the highly regioselective N1-alkylation of 1H-pyrazoles, providing access to a range of di-, tri-, and tetra-substituted pyrazoles. acs.org
Conformational Analysis and Spectroscopic Characterization in Academic Research
Tautomeric Equilibria and Intramolecular Hydrogen Bonding in Aminopyrazoles
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of pyrazoles. nih.gov This equilibrium can significantly influence the chemical and biological properties of the compound. Intramolecular hydrogen bonding, the formation of a hydrogen bond between two functional groups within the same molecule, further complicates this landscape by stabilizing specific conformations. rsc.orgnih.govrsc.org
Influence of Substituents on Tautomeric Forms
Substituents on the pyrazole (B372694) ring play a critical role in determining the predominant tautomeric form. researchgate.netnih.govnih.gov For 3(5)-aminopyrazoles, the equilibrium is between the 3-amino and 5-amino tautomers. nih.gov Theoretical calculations and experimental data have shown that the 3-aminopyrazole (B16455) (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) form. nih.gov
The nature of the substituent at other positions on the pyrazole ring can shift this equilibrium. For instance, in 4-substituted 3(5)-aminopyrazoles, the presence of cyano, thiocyanato, or aryl groups has been studied to understand their effect on the tautomeric balance. researchgate.net In the solid state, these compounds predominantly exist as the 3-amino tautomer. researchgate.net However, in solution, the equilibrium can be influenced by the solvent. A rare case of slow annular prototropic tautomerism on the NMR timescale has been observed in DMSO-d6, where signals for both the 3- and 5-amino tautomers were detected. researchgate.net
Intramolecular hydrogen bonds can also be a deciding factor in the stability of a particular tautomer. nih.govnih.gov The formation of these bonds can lead to more planar and rigid molecular structures. nih.gov
Advanced Spectroscopic Methods for Structure Elucidation and Conformational Studies
A variety of sophisticated spectroscopic techniques are employed to unravel the complex structural and dynamic features of aminopyrazoles. These methods provide complementary information, allowing for a comprehensive understanding of the molecule in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of aminopyrazoles and investigating tautomeric equilibria. capes.gov.brresearchgate.net Both ¹H and ¹³C NMR are used to distinguish between different tautomers in solution. researchgate.net For example, in the study of 4-substituted 3(5)-aminopyrazoles, ¹H and ¹³C NMR in solution helped to identify the presence of both 3-amino and 5-amino tautomers. researchgate.net
In the solid state, cross-polarization and magic-angle spinning (CPMAS) ¹³C NMR is utilized to characterize the structure. researchgate.net For certain aminopyrazoles, solid-state NMR has confirmed that the 3-amino tautomer is the exclusive form present. researchgate.net Low-temperature liquid-state ¹H NMR has also been employed to study hydrogen bond association in specifically ¹⁵N-labeled aminopyrazoles. rsc.org
Table 1: Selected ¹H NMR Data for Aminopyrazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 12.16 (br s, 1H) | NH | mdpi.com |
| 7.80 (d, 2H, J = 7.2 Hz) | arom-H | mdpi.com | ||
| 7.41-7.46 (m, 3H) | arom. H | mdpi.com | ||
| 6.50 (s, 2H) | NH₂ | mdpi.com | ||
| 3-Amino-4-methoxybenzamide | - | - | - | chemicalbook.com |
| 3-Amino-5-hydroxyl-4-phenylazo-1H-pyrazole | - | - | - | researchgate.net |
This table is for illustrative purposes and includes data for related aminopyrazole structures to demonstrate the application of NMR spectroscopy.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Dynamics
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular vibrations, functional groups, and hydrogen bonding within aminopyrazoles. tubitak.gov.trmdpi.commdpi.comrasayanjournal.co.in These techniques are complementary, with FT-IR being more sensitive to polar bonds and FT-Raman providing information on non-polar, symmetric bonds. mdpi.com
In the study of N-aminopyrazole, IR spectroscopy was used to investigate hydrogen bonding. The NH stretch of a hydrogen-bonded proton appeared at a lower frequency (3197 cm⁻¹) compared to the non-hydrogen-bonded proton (3314 cm⁻¹). rsc.org Matrix isolation IR spectroscopy, combined with theoretical calculations, has been used to study the tautomerism of 3(5)-aminopyrazoles, confirming the higher stability of the 3-amino tautomer. nih.gov
Table 2: Key FT-IR and FT-Raman Vibrational Bands for Aminopyrazole-related Structures
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
| NH Stretching (H-bonded) | 3197 | - | rsc.org |
| NH Stretching (non-H-bonded) | 3314 | - | rsc.org |
| C=N/C₃₋ₐₚ₂ Stretching | 1592, 1554, 1528 | - | nih.gov |
| CN Stretching | 2230 | - | mdpi.com |
This table presents data from related aminopyrazole compounds to illustrate the utility of vibrational spectroscopy.
X-ray Diffraction for Solid-State Structure Confirmation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For aminopyrazoles, single-crystal X-ray diffraction studies have been instrumental in confirming the tautomeric form present in the solid state. researchgate.netfu-berlin.de
In the case of N-aminopyrazole, low-temperature X-ray crystallography revealed a weakly hydrogen-bonded chain structure. rsc.org For various 4-substituted 3(5)-aminopyrazoles, X-ray diffraction has consistently shown that these molecules exist as the 3-amino tautomer in the solid state. researchgate.net This technique provides crucial experimental validation for the predictions made by theoretical calculations and the interpretations of spectroscopic data.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in the study of pyrazole derivatives to understand their fundamental chemical properties, including tautomeric equilibria, reaction mechanisms, and spectroscopic characteristics.
The pyrazole ring is characterized by prototropic tautomerism, where a proton can migrate between the two nitrogen atoms. For 3-aminopyrazole systems, this results in an equilibrium between the 3-amino and 5-amino tautomers. DFT calculations have been instrumental in quantifying the energy differences between these tautomers and the activation energies required for their interconversion.
Theoretical studies on 3-aminopyrazole have consistently shown that the 3-amino tautomer is more stable than the 5-amino tautomer. mdpi.comresearchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory predict an energy difference of 10.7 kJ mol⁻¹ in favor of the 3-amino tautomer (3AP) over the 5-amino tautomer (5AP). mdpi.com The Gibbs free energy difference is calculated to be 9.8 kJ mol⁻¹. mdpi.com This preference is attributed to the electronic effects of the amino group, a π-electron donating substituent. mdpi.com
Proton transfer can occur through various mechanisms, including intramolecular shifts, as well as intermolecular transfers in dimers or with the assistance of solvent molecules. DFT and MP2 methods have been used to calculate the activation energies for these processes in a series of pyrazole derivatives. ias.ac.in For the unimolecular proton transfer, the activation energies are quite high, in the range of 45.7–51.59 kcal/mol at the B3LYP level, indicating that this pathway is less likely to occur under normal conditions. ias.ac.in In contrast, the activation energies for double proton transfer in dimers are significantly lower, around 17.02–19.36 kcal/mol. ias.ac.in Water- or ammonia-assisted proton transfer also presents a lower energy barrier, with activation energies ranging from 26.62–31.78 kcal/mol and 17.25–22.46 kcal/mol, respectively, at the MP2/6-311++G(d,p) level of theory. ias.ac.in These findings underscore the critical role of the molecular environment in facilitating proton migration.
Table 1: Calculated Energy and Activation Energy Data for Pyrazole Tautomerism and Proton Transfer Note: Data presented is for 3-aminopyrazole and related derivatives as a model for 3-Amino-1H-pyrazole-4-methanamine.
| Parameter | Value | Method/Level of Theory | Reference Compound(s) | Citation |
|---|---|---|---|---|
| Energy Difference (3AP vs. 5AP) | 10.7 kJ mol⁻¹ | DFT(B3LYP)/6-311++G(d,p) | 3(5)-aminopyrazole | mdpi.com |
| Gibbs Free Energy Difference (3AP vs. 5AP) | 9.8 kJ mol⁻¹ | DFT(B3LYP)/6-311++G(d,p) | 3(5)-aminopyrazole | mdpi.com |
| Activation Energy (Single Proton Transfer) | 45.7–51.59 kcal/mol | B3LYP/6-311++G(d,p) | Substituted pyrazoles | ias.ac.in |
| Activation Energy (Double Proton Transfer in Dimer) | 17.02–19.36 kcal/mol | B3LYP/6-311++G(d,p) | Substituted pyrazoles | ias.ac.in |
| Activation Energy (Water-Assisted Proton Transfer) | 26.62–31.78 kcal/mol | MP2/6-311++G(d,p) | Substituted pyrazoles | ias.ac.in |
The surrounding solvent environment can significantly influence the tautomeric equilibrium of pyrazoles. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate solvation effects. These studies have revealed that the relative stability of tautomers can be altered by the polarity of the solvent. nih.govresearchgate.net
For 4-substituted 3(5)-aminopyrazoles, ab initio calculations have shown that while the 3-amino tautomer is generally more stable in the gas phase, the relative stability of the more polar 5-amino tautomer increases in solvents with a high dielectric constant, such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This is because polar solvents can better stabilize the tautomer with the larger dipole moment. nih.govkashanu.ac.ir In some cases, this can even lead to a shift in the predominant tautomeric form in solution compared to the gas phase or solid state. researchgate.net The ability of protic solvents to participate in hydrogen bonding can also facilitate proton transfer, further influencing the tautomeric equilibrium. nih.gov
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Aminopyrazole scaffolds are found in numerous kinase inhibitors, and molecular docking has been pivotal in elucidating their mechanism of action. nih.govnih.gov
The binding of aminopyrazole-based inhibitors to the active site of kinases is often characterized by a network of specific non-covalent interactions. Molecular docking studies can identify these crucial interactions, which typically include:
Hydrogen Bonding: The aminopyrazole core is rich in hydrogen bond donors and acceptors. Docking studies frequently show the pyrazole nitrogen atoms and the amino group forming hydrogen bonds with key residues in the hinge region of the kinase active site. nih.govnih.gov For example, in studies of pyrazole-based inhibitors of VEGFR-2, the pyrazole moiety was shown to form hydrogen bonds with the amino acid residues in the enzyme's active site. nih.gov
π-π Interactions: The aromatic pyrazole ring can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan within the binding pocket.
Cation–π Interactions: These interactions can occur between the electron-rich pyrazole ring and cationic residues such as lysine (B10760008) or arginine in the active site.
These interactions collectively contribute to the binding affinity and selectivity of the inhibitor. The precise geometry and nature of these interactions, as predicted by docking simulations, are invaluable for optimizing the structure of lead compounds to enhance their potency and selectivity. nih.govkfupm.edu.sa
Protein kinases are dynamic entities that can adopt multiple conformational states. A critical structural element for kinase activity is the DFG (Asp-Phe-Gly) motif located at the beginning of the activation loop. In the active state, the kinase adopts a "DFG-in" conformation, where the aspartate residue points into the ATP-binding site, ready to coordinate magnesium ions. nih.govacs.org In an inactive state, the DFG motif can flip by approximately 180°, resulting in a "DFG-out" conformation. nih.govacs.org
Many kinase inhibitors are classified based on which of these conformations they bind to. Type I inhibitors bind to the active DFG-in conformation, while Type II inhibitors bind to and stabilize the inactive DFG-out conformation. acs.orgacs.org The latter often achieve greater selectivity by exploiting a hydrophobic pocket adjacent to the ATP-binding site that becomes accessible only in the DFG-out state. lookchem.com
Molecular docking studies have been crucial in identifying aminopyrazole derivatives as Type II inhibitors. lookchem.com These studies show how the inhibitor can induce and stabilize the DFG-out conformation, with parts of the inhibitor molecule occupying the allosteric pocket created by the DFG flip. nih.gov This understanding of the induced conformational change is fundamental for the rational design of selective kinase inhibitors.
Structure-Activity Relationship (SAR) Derivation from Computational and Experimental Data
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By combining computational predictions with experimental data, researchers can build robust SAR models that guide the design of more potent and selective molecules. acs.orgnih.gov
For aminopyrazole derivatives, SAR studies have been extensively conducted, particularly in the context of kinase inhibition. nih.govacs.orgnih.gov These studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically modified. The biological activity of these analogs is then measured, and the results are rationalized using computational models.
For instance, in the development of JNK3 inhibitors based on an aminopyrazole scaffold, SAR studies revealed that modifications to the amide moiety significantly impacted both potency and selectivity. acs.org Similarly, QSAR (Quantitative Structure-Activity Relationship) studies on 3-aminopyrazoles as CDK2/cyclin A inhibitors identified the importance of specific atomic positions and substituent properties for antitumor activity. nih.gov These models can quantitatively predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.netbiointerfaceresearch.com
The integration of molecular docking, DFT calculations, and experimental biological data allows for a comprehensive understanding of the SAR. Computational methods can explain at a molecular level why a particular structural modification leads to an increase or decrease in activity, for example, by showing how it affects the binding mode or the electronic properties of the molecule. This synergistic approach is a cornerstone of modern medicinal chemistry and is vital for the development of novel therapeutic agents based on the this compound scaffold and its derivatives. nih.govnih.gov
Table 2: Key Interactions and SAR Insights for Aminopyrazole Derivatives Note: This table summarizes general findings for aminopyrazole derivatives, which can be extrapolated to this compound.
| Structural Feature/Modification | Observed Effect on Activity/Binding | Computational Rationale | Reference Class of Compounds | Citation |
|---|---|---|---|---|
| Pyrazole Core | Essential for binding; forms key hydrogen bonds | Acts as a hydrogen bond donor/acceptor with the kinase hinge region | Kinase inhibitors | nih.gov |
| 3-Amino Group | Often involved in hydrogen bonding | Forms hydrogen bonds with backbone atoms in the active site | Kinase inhibitors | nih.gov |
| Substituents on the Pyrazole Ring | Can significantly affect selectivity and potency | Alters steric and electronic properties, influencing interactions with specific pockets | CDK inhibitors | nih.gov |
| Aromatic Substituents | Can engage in π-π stacking | Interaction with aromatic residues (Phe, Tyr) in the binding site | JNK3 inhibitors | nih.gov |
| Bulky/Hydrophobic Groups | Can confer selectivity for DFG-out conformation | Occupies the allosteric hydrophobic pocket adjacent to the ATP site | Type II kinase inhibitors | lookchem.com |
Computational Chemistry and Molecular Modeling in Pyrazole 4 Methanamine Research
Impact of Substituent Modifications on Biological Activity and Selectivity
Computational chemistry and molecular modeling have become indispensable tools in the rational design of pyrazole-based therapeutic agents. The pyrazole (B372694) scaffold serves as a versatile template whose biological activity and selectivity can be meticulously modulated through the strategic modification of substituents at various positions on the heterocyclic ring. Structure-activity relationship (SAR) studies, often guided by computational models, provide critical insights into how different functional groups influence the interaction of these compounds with their biological targets.
The substitution pattern on the pyrazole ring plays a pivotal role in defining the pharmacological profile of the derivatives. researchgate.net Modifications can be introduced at the nitrogen atoms (N1) and the carbon atoms (C3, C4, and C5), with each position offering a unique vector for altering properties such as binding affinity, selectivity, and pharmacokinetic characteristics. researchgate.net
N1-Position Substitution:
The N1 position of the pyrazole ring is frequently a site for modification to influence ligand-target interactions and physicochemical properties. For instance, in the development of inhibitors for the metalloproteases meprin α and β, N-substitution on a 3,5-diphenylpyrazole (B73989) scaffold was explored. The introduction of lipophilic moieties, such as methyl or phenyl groups, led to a 4- to 6-fold decrease in inhibitory activity compared to the unsubstituted analog, suggesting that a free N-H group might be favorable for binding or that bulky substituents create steric hindrance. nih.gov In contrast, for inhibitors of the PEX14–PEX5 protein–protein interaction, the N1 position was identified as being in a solvent-exposed region. acs.org While initial modifications with groups like hydroxyethyl (B10761427) did not significantly improve activity over the unsubstituted parent compound, this position was later targeted to enhance binding by introducing amine-containing side chains. acs.org
C3-Position Substitution:
The C3 position, bearing an amino group in the parent scaffold 3-amino-1H-pyrazole-4-methanamine, is crucial for establishing key interactions with biological targets. Aminopyrazoles are recognized as valuable frameworks for developing ligands for enzymes like kinases and cyclooxygenases (COX). mdpi.com Research into 3-aminopyrazole (B16455) derivatives has shown significant potential in anticancer and anti-inflammatory applications. For example, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate demonstrated notable antiproliferative activity against liver (HepG2) and cervical (HeLa) cancer cell lines. mdpi.com
C4-Position Substitution:
The C4 position is another critical site for modification. In a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives developed as RET kinase inhibitors, the carboxamide group at the C4 position plays a significant role in binding. nih.gov Modifications of this amide were explored to optimize activity and overcome resistance. One of the lead compounds from this study, 8q , potently inhibited wild-type RET kinase with an IC₅₀ value of 13.7 nM and was also effective against clinically relevant resistant mutants. nih.gov
C5-Position Substitution:
Substituents at the C5 position significantly impact biological activity, often by occupying a key pocket in the target protein. In a study of pyrazole derivatives as potential anticancer agents targeting EGFR tyrosine kinase, the nature of the substituent on a phenyl ring at the C5 position had a profound effect on activity. mdpi.com A derivative with a trifluoromethyl group at the para position of the phenyl ring exhibited the most potent anticancer activity, highlighting the importance of electronic and steric factors at this position. mdpi.com Similarly, the synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles has been a focus, as these compounds serve as precursors for various biologically active molecules. mdpi.com
The following tables summarize key research findings on the impact of substituent modifications on the biological activity of pyrazole derivatives.
Table 1: Impact of N1-Substituents on Meprin Inhibition
| Compound | N1-Substituent | Meprin α IC₅₀ (µM) | Meprin β IC₅₀ (µM) |
| 7a | H | 0.04 ± 0.01 | 0.03 ± 0.01 |
| 21a | Methyl | 0.16 ± 0.01 | 0.19 ± 0.01 |
| 21b | Phenyl | 0.25 ± 0.02 | 0.15 ± 0.03 |
| Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov |
Table 2: Impact of C5-Aryl Substituents on Anticancer Activity
| Compound | Substituent on Phenyl Ring (R) | EGFR Tyrosine Kinase IC₅₀ (nM) |
| 182a | H | 395.1 |
| 182b | 4-CH₃ | 286.9 |
| 182c | 4-CF₃ | 229.4 |
| Data sourced from a review on the biological evaluations of pyrazole derivatives. mdpi.com |
Table 3: Activity of RET Kinase Inhibitors with C4-Carboxamide Modification
| Compound | RET Kinase IC₅₀ (nM) | RET G810R Mutant IC₅₀ (nM) |
| 8q | 13.7 | 108.5 |
| Data sourced from a study on pyrazole-based RET kinase inhibitors. nih.gov |
Applications of the 3 Amino 1h Pyrazole 4 Methanamine Scaffold in Medicinal Chemistry Research
Design and Development of Enzyme Inhibitors
The inherent chemical properties of the 3-amino-1H-pyrazole-4-methanamine core make it an attractive starting point for the synthesis of enzyme inhibitors. Researchers have successfully utilized this scaffold to target several key enzymes implicated in various diseases.
Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 3-amino-1H-pyrazole scaffold has proven to be a valuable framework for developing inhibitors against several members of the kinase family.
Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, derived from the 3-aminopyrazole (B16455) structure, has been instrumental in targeting Cyclin-Dependent Kinase 16 (CDK16). nih.gov CDK16 is involved in processes such as cell cycle regulation and has been linked to cancers of the breast, prostate, and cervix. nih.govnih.gov Through systematic modifications of the pyrazole (B372694) ring, researchers have developed potent and selective inhibitors. For instance, the introduction of an iso-propyl or tert-butyl ester at the pyrazole was explored to enhance metabolic stability. mdpi.com One optimized compound, 43d , demonstrated high cellular potency for CDK16 with an EC50 of 33 nM and also showed activity against other members of the PCTAIRE and PFTAIRE kinase families. nih.govnih.gov This inhibition led to a G2/M phase cell cycle arrest in cancer cell lines. nih.govnih.gov
| Compound | Target Kinase | Potency (EC50) | Cellular Effect |
| 43d | CDK16 | 33 nM | G2/M phase cell cycle arrest |
Janus Kinase (JAK) and Aurora Kinase B: AT9283, a multi-kinase inhibitor, incorporates a pyrazole-benzimidazole core. It has demonstrated potent inhibition of several kinases, including Aurora Kinase A (IC50 = 3 nM), Aurora Kinase B (IC50 = 3 nM), and JAK2 (IC50 = 1.2 nM). researchgate.net The inhibition of Aurora B by AT9283 leads to a polyploid phenotype in cancer cells, a characteristic outcome of disrupted cell division. researchgate.net
Fibroblast Growth Factor Receptor (FGFR): While direct examples of this compound based FGFR inhibitors were not prominent in the provided search results, the broader applicability of pyrazole-based scaffolds in kinase inhibition suggests potential in this area as well.
Dipeptidyl Peptidase (DPP-IV, DPP8) Inhibitors
Dipeptidyl peptidases (DPPs) are serine proteases that play crucial roles in various physiological processes. nih.gov DPP-IV, in particular, is a well-established target for the treatment of type 2 diabetes due to its role in inactivating incretin (B1656795) hormones. nih.gov
Research has led to the development of pyrazolo[3,4-d]pyrimidinone analogs as DPP-IV inhibitors. nih.gov One such compound, 6-methyl-5-(4-methylpyridin-2-yl)-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one , exhibited an IC50 of 1.06 µM for DPP-IV inhibition. nih.gov While the provided information does not explicitly detail inhibitors for DPP8 derived from the this compound scaffold, the general success with DPP-IV suggests the scaffold's potential for targeting other members of the DPP family. nih.gov
Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibitors
Neurodegenerative diseases like Parkinson's and Alzheimer's are often associated with imbalances in neurotransmitter levels. nih.gov Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are key enzymes in the metabolic pathways of acetylcholine (B1216132) and monoamine neurotransmitters, respectively. nih.govjmb.or.kr
A promising strategy involves the development of dual-target inhibitors. A screen for compounds that could inhibit both MAO-B and AChE identified a compound, referred to as compound 7 , which displayed balanced inhibitory activity with an IC50 of 16.83 μM for MAO-B and 22.04 μM for AChE. nih.gov This highlights the potential of pyrazole-based structures to be adapted for multi-target drug design in the context of neurodegenerative disorders. Further research into 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has yielded potent and selective inhibitors of MAO-A. nih.gov
| Compound | Target Enzyme(s) | Potency (IC50) |
| Compound 7 | MAO-B | 16.83 μM |
| AChE | 22.04 μM |
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. medchemexpress.comnih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Researchers have designed and synthesized 1,3,4-trisubstituted-pyrazole derivatives as potential COX-2 inhibitors. nih.gov A series of bisaminosulphonyl derivatives, 14a-c , were found to be highly selective for COX-2 and demonstrated significant anti-inflammatory activity. nih.gov For instance, compound 14c showed a binding pattern similar to the selective COX-2 inhibitor celecoxib (B62257) in molecular docking studies. nih.gov Another study reported on pyrazole derivatives with anti-inflammatory properties, with some compounds identified as selective COX-2 inhibitors. mdpi.com
Scaffold for Anti-Infective Agents
The emergence of drug-resistant pathogens necessitates the continuous development of new anti-infective agents. The this compound scaffold has served as a valuable template for the synthesis of compounds with antibacterial and antifungal properties.
Antibacterial and Antifungal Research
Numerous studies have explored the antimicrobial potential of pyrazole derivatives. mdpi.com These compounds have shown activity against a range of bacterial and fungal strains.
Antibacterial Activity: New quinazolin-4(3H)-one derivatives incorporating a pyrazole moiety have been synthesized and evaluated for their antimicrobial effects. mdpi.com One of the intermediate compounds, 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) , demonstrated antibacterial activity comparable to amoxicillin (B794) against several bacterial strains. mdpi.com Another derivative, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) , showed potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com Some azo anils containing a pyrazole moiety have also been screened, showing minor to moderate activity against bacteria like Mesorhizobium sp., Bacillus sp., and Pseudomonas sp.. epa.gov
Antifungal Activity: The antifungal properties of pyrazole derivatives have also been investigated. In a study of twenty pyrazole compounds, compound 3b was identified as the most effective against Aspergillus niger and Aspergillus flavus, with inhibition zone diameters of 32.0 mm and 30.0 mm, respectively. nih.gov The previously mentioned 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) also exhibited moderate antifungal activity. mdpi.com These findings underscore the potential of the pyrazole scaffold in the development of new antifungal agents. mdpi.comresearchgate.net
| Compound/Derivative | Target Organism(s) | Notable Activity |
| 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) | Bacteria, Fungi | Antibacterial activity similar to amoxicillin; moderate antifungal activity. mdpi.com |
| 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) | Bacteria, Fungi | Potent activity against tested bacterial and fungal strains. mdpi.com |
| Compound 3b | Aspergillus niger, Aspergillus flavus | Most effective in a screen of 20 pyrazole compounds, with large inhibition zones. nih.gov |
| Azo anils with pyrazole moiety | Mesorhizobium sp., Bacillus sp., Pseudomonas sp. | Minor to moderate antibacterial activity. epa.gov |
Antimalarial and Antitubercular Investigations
The pyrazole scaffold is a well-established pharmacophore in the development of anti-infective agents. The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse interactions with biological targets, making it a valuable starting point for the design of novel antimalarial and antitubercular drugs.
Recent studies have highlighted the potential of pyrazole derivatives in combating malaria. For instance, a series of pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids demonstrated potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.govnih.govmdpi.com These hybrid molecules, which combine the pyrazole core with a 4-aminoquinoline (B48711) moiety, have shown significant inhibitory effects on parasite growth, with some compounds exhibiting nanomolar potency. nih.gov The inclusion of the pyrazole scaffold is thought to be crucial for the observed antimalarial effects. nih.gov Similarly, 5-anilino-3-(hetero)arylpyrazoles have been identified as promising antimalarial candidates, displaying micromolar activity against different Plasmodium strains. nih.govnih.gov
In the realm of antitubercular research, pyrazole-based compounds have also shown significant promise. Novel pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. japsonline.com These compounds, which feature a carboxamide linkage at the 4-position of the pyrazole ring, have exhibited good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as broad-spectrum antimicrobial agents. japsonline.com Furthermore, some N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives have shown notable antitubercular potential against various mycobacterial strains. nih.gov The synergistic interaction of these derivatives with first-line antitubercular drugs like rifampicin (B610482) suggests their potential role in combination therapies. nih.gov
| Compound Class | Target Organism/Strain | Key Findings |
| Pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids | Plasmodium falciparum (3D7, K1) | Potent antimalarial activity with nanomolar efficacy against both sensitive and resistant strains. nih.govnih.govmdpi.comnih.gov |
| 5-Anilino-3-(hetero)arylpyrazoles | Plasmodium strains | Micromolar activity against various malaria parasite strains. nih.govnih.gov |
| Pyrazole-4-carboxamide derivatives | Mycobacterium tuberculosis | Good antibacterial and antifungal activity, showing promise as antitubercular agents. japsonline.com |
| N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamides | Mycobacterial strains | Notable antitubercular potential and synergistic effects with existing drugs. nih.gov |
Antiviral Compound Development
The structural diversity of the pyrazole nucleus makes it an attractive scaffold for the development of antiviral agents. While specific research on this compound in this area is not extensively documented, related pyrazole derivatives have demonstrated significant antiviral properties.
For example, a series of 4-fluoropyrazole-3-carboxamide nucleoside analogues have been synthesized and evaluated as potential inhibitors of RNA virus replication, including the hepatitis C virus (HCV). nih.gov The introduction of a fluorine atom at the 4-position of the pyrazole ring is a key structural modification in these compounds. Additionally, a review of N-heterocycles as antiviral agents has highlighted the broad-spectrum potential of pyrazole derivatives against various viruses. nih.gov The review discusses several pyrazole-containing compounds with activity against viruses such as herpes simplex virus (HSV), hepatitis A virus (HAV), and human immunodeficiency virus (HIV). nih.gov
| Compound Class | Target Virus | Key Findings |
| 4-Fluoropyrazole-3-carboxamide nucleoside analogues | RNA viruses (e.g., HCV) | Potential inhibitors of viral replication. nih.gov |
| Various Pyrazole Derivatives | HSV, HAV, HIV | Broad-spectrum antiviral activity reported in a review of N-heterocycles. nih.gov |
Advanced Therapeutic Research Areas
Beyond infectious diseases, the 3-aminopyrazole scaffold is a cornerstone in the discovery of therapeutics for a range of complex diseases, including cancer, diabetes, and neurodegenerative disorders. The ability of this scaffold to be readily functionalized allows for the fine-tuning of its pharmacological properties to target specific biological pathways implicated in these conditions.
Anticancer Drug Discovery
The 3-aminopyrazole moiety is recognized as a privileged scaffold in the design of kinase inhibitors, a major class of anticancer drugs. nih.gov Numerous pyrazole-containing compounds have been developed and investigated for their potent antiproliferative and pro-apoptotic effects on various cancer cell lines.
Derivatives of 3-aminopyrazole have been explored as inhibitors of key kinases involved in cancer progression, such as Janus kinases (JAKs). nih.gov The 3-aminopyrazole scaffold can serve as a hinge-binding fragment, effectively interacting with the ATP-binding pocket of these enzymes. researchgate.net For instance, gandotinib, a selective JAK2 inhibitor, was developed from an imidazopyridine derivative featuring a 3-aminopyrazole scaffold. nih.gov Furthermore, a series of novel 1H-indazole-3-amine derivatives, which are structurally related to 3-aminopyrazoles, have shown promising inhibitory effects against chronic myeloid leukemia cell lines. researchgate.net
The versatility of the pyrazole ring is further demonstrated by the development of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors for cancer treatment. nih.gov These compounds have shown potent cytotoxicity against a variety of cancer cell lines. nih.gov
| Compound Class | Target/Mechanism | Key Findings |
| 3-Aminopyrazole-based kinase inhibitors | Kinase inhibition (e.g., JAKs) | The 3-aminopyrazole scaffold acts as a privileged structure for kinase inhibitors. nih.govnih.gov |
| 1H-Indazole-3-amine derivatives | Inhibition of chronic myeloid leukemia cell lines | Promising anticancer activity with good selectivity. researchgate.net |
| 4-Amino-(1H)-pyrazole derivatives | Potent JAK inhibitors | Demonstrated potent cytotoxicity against various cancer cell lines. nih.gov |
Antidiabetic Research
The pyrazole scaffold has also been investigated for its potential in the treatment of diabetes mellitus. Several classes of pyrazole derivatives have been designed and synthesized with the aim of developing new hypoglycemic agents.
Research into pyrazoline derivatives has identified promising candidates for the development of antidiabetic agents. nih.gov These compounds have shown potent inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. In vivo studies have confirmed the antihyperglycemic potential of these pyrazoline analogues. nih.gov Additionally, the 1,3,4-oxadiazole (B1194373) scaffold, which can be considered a bioisostere of the pyrazole ring, has been extensively studied in the context of antidiabetic drug discovery. nih.govresearchgate.netdntb.gov.ua Derivatives of 1,3,4-oxadiazole have been shown to improve glucose tolerance and insulin (B600854) sensitivity. nih.govresearchgate.net
| Compound Class | Target/Mechanism | Key Findings |
| Pyrazoline derivatives | DPP-IV inhibition | Potent in vitro inhibitory activity and promising in vivo antihyperglycemic effects. nih.gov |
| 1,3,4-Oxadiazole derivatives | Modulation of glucose metabolism and insulin sensitivity | Shown to improve glucose tolerance and insulin sensitivity, acting as potential antidiabetic agents. nih.govresearchgate.netdntb.gov.ua |
Neurodegenerative Disease Therapeutics (e.g., Alzheimer's, Parkinson's)
The development of effective treatments for neurodegenerative diseases like Alzheimer's and Parkinson's represents a significant challenge in medicinal chemistry. The pyrazole scaffold has emerged as a valuable framework in the search for new therapeutic agents targeting the complex pathologies of these disorders. nih.govnih.gov
A comprehensive review highlighted the progress in the synthesis and application of pyrazole-containing molecules for the treatment of Alzheimer's and Parkinson's diseases between 2011 and 2020. nih.govnih.gov The review emphasizes the versatility of the pyrazole scaffold in developing inhibitors and antagonists for various targets implicated in neurodegeneration. nih.govnih.gov For instance, N-(1H-pyrazol-3-yl)pyridin-2-amine derivatives have been identified as potent and brain-penetrant inhibitors of dual leucine (B10760876) zipper kinase (DLK), a therapeutic target for both acute neuronal injury and chronic neurodegenerative diseases. researchgate.net
Furthermore, the structural and electronic properties of the pyrazole ring make it a suitable candidate for designing molecules that can interact with targets relevant to neuroinflammation and protein aggregation, key hallmarks of many neurodegenerative conditions.
| Compound Class | Therapeutic Target/Application | Key Findings |
| Various Pyrazole Derivatives | Alzheimer's and Parkinson's Disease | The pyrazole scaffold is a key component in the development of therapeutics for neurodegenerative diseases. nih.govnih.gov |
| N-(1H-Pyrazol-3-yl)pyridin-2-amine derivatives | Dual Leucine Zipper Kinase (DLK) inhibition | Potent and brain-penetrant inhibitors with potential for treating neurodegenerative conditions. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
